molecular formula C9H11BrOS B3269589 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene CAS No. 5132-26-3

1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene

Cat. No. B3269589
CAS RN: 5132-26-3
M. Wt: 247.15 g/mol
InChI Key: MPNMEEMRWQLZJD-UHFFFAOYSA-N
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Description

“1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene” is a chemical compound with the CAS Number: 5132-26-3 . It has a molecular weight of 247.16 and its IUPAC name is 3-[(2-bromoethyl)sulfanyl]phenyl methyl ether . The compound is stored at a temperature of -10 degrees and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene” is 1S/C9H11BrOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene” are not available, it’s important to note that aryl halides like this compound can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene” is a liquid with a molecular weight of 247.15 . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Catalysis and Organic Synthesis

  • The compound has been explored in C–S coupling reactions, a cornerstone in the synthesis of sulfur-containing organic molecules. For instance, research into the mechanism of CuI/BtH catalyzed C-S coupling reactions of benzenethiol and 1-bromo-4-methoxybenzene to synthesize (4-methoxyphenyl)(phenyl)sulfane shows the potential for creating complex molecules with sulfur linkages, which are prevalent in pharmaceuticals and agrochemicals (王刚 et al., 2014).

Synthetic Methodologies

  • The chemical serves as a starting material or intermediate in the synthesis of a wide array of organic compounds. One study demonstrated the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, highlighting its versatility in creating heterocyclic compounds that are significant in developing new drugs and materials (M. A. Kaldrikyan et al., 2016).

Material Science and Chemiluminescence

  • In the field of material science, derivatives of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene have been synthesized for their interesting chemiluminescent properties, which have applications in bioimaging and sensors. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence demonstrates the potential for developing new chemiluminescent materials (N. Watanabe et al., 2010).

Potential Antileukotrienic Agents

  • Another area of interest is the synthesis of compounds with potential biological activities. For example, the synthesis of specific methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl) derivatives has been explored for their antileukotrienic properties, indicating potential applications in treating inflammatory diseases (J. Jampílek et al., 2004).

Advanced Organic Reactions

  • The compound is instrumental in advanced organic reactions, such as selective radical cyclisation to tetrahydrofuran derivatives, showcasing its utility in constructing complex molecular architectures which are important in organic synthesis and drug development (A. Esteves et al., 2007).

properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMEEMRWQLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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